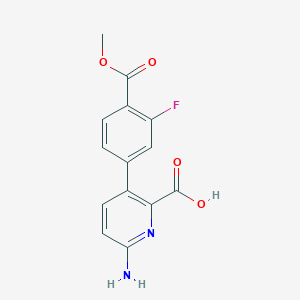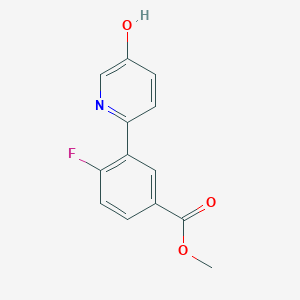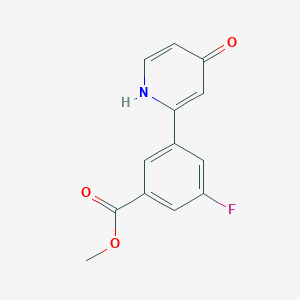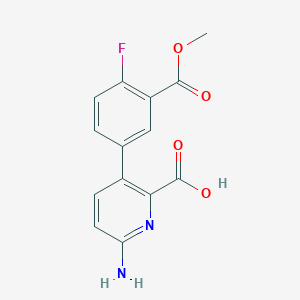
4-(3-Carbamoyl-4-chlorophenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Carbamoyl-4-chlorophenyl)nicotinic acid (4-CCN) is a synthetic compound belonging to the class of nicotinic acid derivatives. It is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the hydrolysis of the neurotransmitter acetylcholine. 4-CCN has been studied extensively over the past few decades due to its potential to be used in a variety of medical applications.
科学的研究の応用
4-(3-Carbamoyl-4-chlorophenyl)nicotinic acid, 95% has been studied extensively in the field of neuroscience. It has been used to study the effects of AChE inhibition on learning and memory in animal models. It has also been used to study the effects of AChE inhibition on the development of Parkinson's disease and Alzheimer's disease. 4-(3-Carbamoyl-4-chlorophenyl)nicotinic acid, 95% has also been studied in the field of cancer research. It has been used to study the effects of AChE inhibition on the growth and spread of cancer cells.
作用機序
4-(3-Carbamoyl-4-chlorophenyl)nicotinic acid, 95% acts as an inhibitor of AChE, which is responsible for the hydrolysis of the neurotransmitter acetylcholine. By inhibiting AChE, 4-(3-Carbamoyl-4-chlorophenyl)nicotinic acid, 95% increases the concentration of acetylcholine in the synaptic cleft, which leads to increased activation of cholinergic receptors. This increased activation of cholinergic receptors leads to a variety of effects, including increased learning and memory, increased alertness, and increased motor activity.
Biochemical and Physiological Effects
4-(3-Carbamoyl-4-chlorophenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. In animal models, 4-(3-Carbamoyl-4-chlorophenyl)nicotinic acid, 95% has been shown to improve learning and memory, increase alertness, and increase motor activity. In addition, 4-(3-Carbamoyl-4-chlorophenyl)nicotinic acid, 95% has been shown to increase the production of acetylcholine and to decrease the production of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
実験室実験の利点と制限
One of the major advantages of 4-(3-Carbamoyl-4-chlorophenyl)nicotinic acid, 95% is that it is a highly potent inhibitor of AChE. This makes it an ideal compound for use in lab experiments that require precise control over the levels of acetylcholine. However, 4-(3-Carbamoyl-4-chlorophenyl)nicotinic acid, 95% has some limitations. It has a short half-life, which means that it must be administered frequently to maintain its effects. In addition, 4-(3-Carbamoyl-4-chlorophenyl)nicotinic acid, 95% can be toxic at high doses.
将来の方向性
The future of 4-(3-Carbamoyl-4-chlorophenyl)nicotinic acid, 95% is promising. Its potential applications in the fields of neuroscience, cancer research, and drug development are vast. Further research is needed to better understand the biochemical and physiological effects of 4-(3-Carbamoyl-4-chlorophenyl)nicotinic acid, 95% and to develop more effective and safer formulations of the compound. In addition, further research is needed to explore the potential of 4-(3-Carbamoyl-4-chlorophenyl)nicotinic acid, 95% as a therapeutic agent for a variety of neurological and psychiatric conditions.
合成法
The synthesis of 4-(3-Carbamoyl-4-chlorophenyl)nicotinic acid, 95% is a multi-step process. It begins with the reaction of 4-chlorobenzaldehyde and 3-carbamoyl-4-chlorophenylnicotinic acid in an aqueous solution of hydrochloric acid. This reaction produces 4-chlorophenylnicotinic acid, which is then reacted with anhydrous sodium acetate in an aqueous solution of acetic acid. This reaction yields 4-(3-Carbamoyl-4-chlorophenyl)nicotinic acid, 95%.
特性
IUPAC Name |
4-(3-carbamoyl-4-chlorophenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-11-2-1-7(5-9(11)12(15)17)8-3-4-16-6-10(8)13(18)19/h1-6H,(H2,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQVGWFBECFZEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=NC=C2)C(=O)O)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692723 |
Source


|
| Record name | 4-(3-Carbamoyl-4-chlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Carbamoyl-4-chlorophenyl)nicotinic acid | |
CAS RN |
1262010-99-0 |
Source


|
| Record name | 4-(3-Carbamoyl-4-chlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














